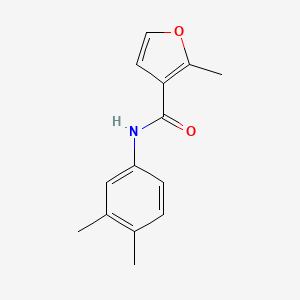
N-(3,4-dimethylphenyl)-2-methyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-methyl-3-furamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMF is a furan derivative that is commonly used as a solvent in various industries, including pharmaceuticals, polymers, and electronics. However, in recent years, DMF has been studied extensively for its potential applications in medicine and biotechnology.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-2-methyl-3-furamide's mechanism of action is not fully understood. However, it has been suggested that N-(3,4-dimethylphenyl)-2-methyl-3-furamide's anti-inflammatory and immunomodulatory effects are mediated by the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. N-(3,4-dimethylphenyl)-2-methyl-3-furamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-methyl-3-furamide has been shown to have various biochemical and physiological effects. N-(3,4-dimethylphenyl)-2-methyl-3-furamide has been shown to increase the levels of glutathione, a potent antioxidant, in cells. N-(3,4-dimethylphenyl)-2-methyl-3-furamide has also been shown to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in cells. N-(3,4-dimethylphenyl)-2-methyl-3-furamide has been shown to promote the differentiation of regulatory T cells, which play a crucial role in immune regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-2-methyl-3-furamide has several advantages for lab experiments. N-(3,4-dimethylphenyl)-2-methyl-3-furamide is a stable and non-toxic compound that can be easily synthesized. N-(3,4-dimethylphenyl)-2-methyl-3-furamide is also soluble in various solvents, making it easy to use in experiments. However, N-(3,4-dimethylphenyl)-2-methyl-3-furamide has some limitations for lab experiments. N-(3,4-dimethylphenyl)-2-methyl-3-furamide is sensitive to light and air, and its stability can be affected by storage conditions. N-(3,4-dimethylphenyl)-2-methyl-3-furamide can also interfere with some assays, such as the MTT assay, which measures cell viability.
Direcciones Futuras
N-(3,4-dimethylphenyl)-2-methyl-3-furamide has shown significant potential for various applications in medicine and biotechnology. Future research could focus on further elucidating N-(3,4-dimethylphenyl)-2-methyl-3-furamide's mechanism of action and identifying its molecular targets. Future research could also focus on developing new derivatives of N-(3,4-dimethylphenyl)-2-methyl-3-furamide with improved properties. N-(3,4-dimethylphenyl)-2-methyl-3-furamide's potential as a therapy for various diseases could also be explored further in preclinical and clinical studies. Additionally, N-(3,4-dimethylphenyl)-2-methyl-3-furamide's potential applications in other fields, such as materials science and energy storage, could also be investigated.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-2-methyl-3-furamide is synthesized by the reaction of furfurylamine and 3,4-dimethylbenzoyl chloride in the presence of a base catalyst. The reaction results in the formation of N-(3,4-dimethylphenyl)-2-methyl-3-furamide as a white crystalline solid. The purity of N-(3,4-dimethylphenyl)-2-methyl-3-furamide can be further improved by recrystallization or distillation.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2-methyl-3-furamide has been studied extensively for its potential applications in medicine and biotechnology. N-(3,4-dimethylphenyl)-2-methyl-3-furamide has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties. It has been studied as a potential treatment for various autoimmune diseases, including multiple sclerosis, psoriasis, and Crohn's disease. N-(3,4-dimethylphenyl)-2-methyl-3-furamide has also been studied as a potential therapy for cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-4-5-12(8-10(9)2)15-14(16)13-6-7-17-11(13)3/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHNFHSSGMLTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-methyl-3-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

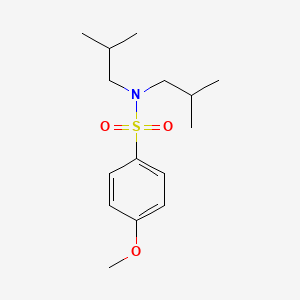
![3-{[5-nitro-2-(1-piperidinyl)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5705857.png)


![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
![3-chloro-4-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5705877.png)
![3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5705878.png)
![N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5705884.png)
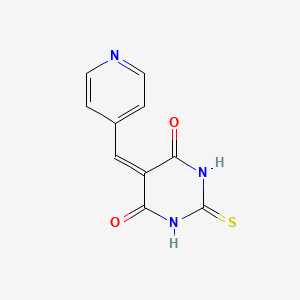
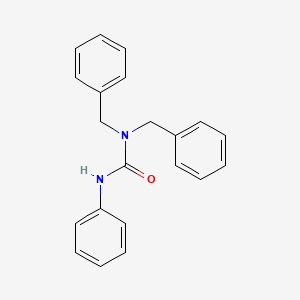
![methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5705912.png)

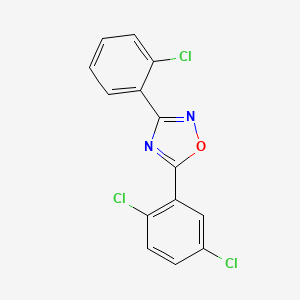
![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5705943.png)